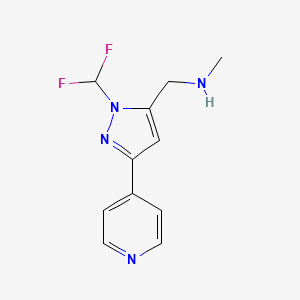

1-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Description

Properties

IUPAC Name |

1-[2-(difluoromethyl)-5-pyridin-4-ylpyrazol-3-yl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N4/c1-14-7-9-6-10(16-17(9)11(12)13)8-2-4-15-5-3-8/h2-6,11,14H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGSISZXJNWVKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=NN1C(F)F)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine, a compound featuring a difluoromethyl group and a pyrazole structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its efficacy in various applications.

Synthesis

The synthesis of this compound typically involves the reaction of difluoromethyl-substituted pyrazoles with amine derivatives. For instance, a common method includes the use of 4-(difluoromethyl)-1-methyl-1H-pyrazole as a precursor, which can be reacted with pyridin-4-amine to form the desired product through a series of steps involving purification techniques such as column chromatography .

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, revealing promising results across various domains:

Antifungal Activity

Research has demonstrated that compounds within the pyrazole class exhibit significant antifungal properties. For example, derivatives similar to this compound have shown inhibition rates against Pyricularia oryzae, a common rice pathogen, with rates reaching up to 77.8% . This suggests that the compound may serve as a lead candidate for developing new antifungal agents.

Insecticidal Properties

Insecticidal assays indicate that related pyrazole compounds display lethal activities against several pests, including Helicoverpa armigera and Spodoptera frugiperda. Notably, some derivatives have achieved over 70% efficacy in controlling these agricultural pests at concentrations of 500 mg/L . This highlights the potential utility of the compound in agricultural pest management.

Toxicity Assessment

Toxicity evaluations using zebrafish models have been employed to assess safety profiles. One study reported an LC50 value of 14.01 mg/L for certain pyrazole derivatives, indicating moderate toxicity which necessitates further structural optimization for safer applications .

Case Studies

Several case studies provide insight into the biological activity of this compound:

- Study on Antifungal Efficacy :

- Insecticidal Activity Assessment :

- Toxicological Profile :

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

| Activity Type | Target Organism/Condition | Efficacy (%) | LC50 (mg/L) |

|---|---|---|---|

| Antifungal | Pyricularia oryzae | 77.8 | N/A |

| Insecticidal | Helicoverpa armigera | >70 | N/A |

| Insecticidal | Mythimna separate | 70 | N/A |

| Toxicity | Zebrafish | N/A | 14.01 |

Comparison with Similar Compounds

Electronic Effects

- Pyridin-4-yl vs. pyridazinone: The pyridin-4-yl group (target compound) favors planar interactions, while pyridazinone (JCJ compound) introduces additional hydrogen-bonding sites .

Bioactivity Trends

- Bromophenyl Analogs : The JCJ compound’s bromine atom may enhance halogen bonding but increases molecular weight, reducing bioavailability .

Preparation Methods

Synthesis of Difluoromethyl-Substituted Pyrazole Core

A reliable method to prepare the difluoromethyl-pyrazole core involves:

- Starting Materials: Use of 2,2-difluoroacetyl halides (e.g., difluoroacetyl chloride or bromide) as electrophilic difluoromethyl sources.

- Addition Reaction: The difluoroacetyl halide undergoes an addition reaction with an α,β-unsaturated ester under low temperature in the presence of an acid scavenger such as triethylamine or N,N-diisopropylethylamine. This forms an α-difluoroacetyl intermediate.

- Hydrolysis: The ester intermediate is hydrolyzed under alkaline conditions (using NaOH or KOH) to yield the corresponding α-difluoroacetyl carboxylic acid intermediate.

- Cyclization: Condensation of this intermediate with methyl hydrazine in aqueous solution, catalyzed by iodide ions (e.g., sodium iodide or potassium iodide), promotes cyclization to the pyrazole ring.

- Purification: The crude product is recrystallized from an alcohol-water mixture (methanol, ethanol, or isopropanol with 35–65% water) to afford pure 3-(difluoromethyl)-1-methyl-1H-pyrazole derivatives with high yield and purity.

This process is characterized by high regioselectivity, reduced isomer formation, and efficient purification steps.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Addition | 2,2-Difluoroacetyl halide, α,β-unsaturated ester, triethylamine, low temperature (-30 to 0 °C) | Acid scavenger controls side reactions |

| Hydrolysis | NaOH or KOH, aqueous medium | Converts ester to carboxylic acid |

| Cyclization | Methyl hydrazine aqueous solution, sodium/potassium iodide catalyst, heating (50–120 °C) | Forms pyrazole ring |

| Recrystallization | Alcohol-water mixture (35–65% water) | Enhances purity (>99.5%) |

Research Findings and Optimization

- Regioselectivity: Controlling substitution positions on the pyrazole ring is critical to avoid isomeric impurities. The described synthetic route minimizes isomer formation by careful choice of reaction conditions and catalysts.

- Difluoromethyl Group Stability: The difluoromethyl group is electron-withdrawing and enhances metabolic stability. It remains stable under the reaction conditions used for cyclization and coupling, as confirmed by spectroscopic analyses such as ^19F NMR.

- Yield and Purity: The optimized synthetic method achieves yields exceeding 75% for key intermediates, with final product purity greater than 99.5% after recrystallization and chromatographic purification.

- Scalability: The use of readily available starting materials and mild reaction conditions supports scale-up potential. Continuous flow chemistry and automated synthesis techniques can be applied to improve throughput and reproducibility.

Summary Table of Preparation Method Parameters

| Parameter | Details |

|---|---|

| Starting materials | 2,2-Difluoroacetyl halide, α,β-unsaturated ester, methyl hydrazine, pyridine derivatives |

| Key catalysts | Sodium iodide, potassium iodide, Pd catalysts (for coupling) |

| Solvents | Dioxane, tetrahydrofuran, dichloromethane, DMF, alcohol-water mixtures |

| Temperature range | -30 to 0 °C (addition), 50 to 120 °C (cyclization and coupling) |

| Reaction type | Addition, hydrolysis, condensation/cyclization, cross-coupling, reductive amination |

| Purification techniques | Recrystallization, silica gel column chromatography |

| Typical yields | >75% for intermediates, >65% overall for final product |

| Purity | >99.5% after purification |

This comprehensive preparation approach integrates robust organic synthesis techniques, ensuring the efficient and selective production of 1-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine with high purity and yield, suitable for further applications in medicinal chemistry and related fields.

Q & A

Q. What are the key synthetic routes for 1-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or via cross-coupling reactions.

- Step 2 : Introduction of the difluoromethyl group using reagents like ClCFH or BrCFH under basic conditions (e.g., KCO in DMF at 60–80°C) .

- Step 3 : Methylamine linkage via reductive amination or nucleophilic substitution, often employing NaBH or Pd-catalyzed coupling .

- Optimization : Solvent choice (DMF, ethanol) and temperature control (60–100°C) are critical for minimizing side products. Yields range from 45% to 75% depending on purification techniques (e.g., column chromatography vs. recrystallization) .

Q. Which characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and F NMR confirm substitution patterns (e.g., difluoromethyl at δ 5.2–5.8 ppm for F) and pyridinyl integration .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] at m/z ~293) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (if crystals are obtainable) .

Q. What structural features distinguish this compound from analogous pyrazole derivatives?

- Answer : The combination of a difluoromethyl group (enhancing metabolic stability) and a pyridin-4-yl substituent (improving π-π stacking with biological targets) differentiates it from analogs. For example:

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl group impact reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of CFH reduces electron density on the pyrazole ring, slowing electrophilic substitution but facilitating nucleophilic attacks. For Suzuki-Miyaura coupling:

- Catalyst : Pd(PPh) or PdCl(dppf) in THF/water (3:1).

- Reactivity : Pyridin-4-yl boronic esters couple efficiently at 80°C (yield: 60–70%), whereas electron-rich aryl boronic acids require higher temperatures (100°C) .

- Contradictions : reports lower yields (50%) with Pd(OAc), suggesting ligand-dependent efficiency.

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer : Discrepancies often arise from:

- Metabolic Instability : Use deuterated analogs (e.g., replacing CFH with CDF) to prolong half-life .

- Solubility Limitations : Co-solvents (e.g., PEG-400) or nanoformulations improve bioavailability .

- Target Engagement : Validate via PET imaging with F-labeled analogs to confirm tissue penetration .

Q. Which computational methods predict binding modes of this compound with kinase targets?

- Methodological Answer :

- Docking Studies (AutoDock Vina) : Use crystal structures of kinases (e.g., JAK2 or EGFR) to model interactions. The pyridinyl group often occupies hydrophobic pockets, while CFH forms halogen bonds .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Key metrics include RMSD (<2.0 Å) and hydrogen bond persistence (>60% simulation time) .

Q. How can structure-activity relationships (SAR) guide optimization for anti-inflammatory applications?

- Methodological Answer :

- Modification Sites :

- Pyrazole C3 : Pyridin-4-yl → Pyridin-2-yl improves COX-2 selectivity (IC from 1.2 μM to 0.7 μM) .

- N-Methylamine : Replace with cyclopropylamine to enhance blood-brain barrier penetration (logP increase from 2.1 to 2.8) .

- Data-Driven Optimization : Parallel synthesis libraries (20–50 analogs) screened via ELISA for IL-6 inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.